N-(3-chloro-4-fluorophenyl)pyrrolidine-3-carboxamide
Overview
Description
N-(3-chloro-4-fluorophenyl)pyrrolidine-3-carboxamide is a useful research compound. Its molecular formula is C11H12ClFN2O and its molecular weight is 242.68 g/mol. The purity is usually 95%.
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Scientific Research Applications
Antitubercular and Antibacterial Activities : Pyrrolo[3,2-b]pyridine-3-carboxamide derivatives, which are structurally related to N-(3-chloro-4-fluorophenyl)pyrrolidine-3-carboxamide, have shown potent antitubercular activity. Specifically, derivatives with 4-fluorophenyl and 4-chlorophenyl substitutions exhibited significant activity against Escherichia coli and Staphylococcus aureus strains (Bodige et al., 2019).
Synthesis of N-(4-fluorophenyl)-1-(pyrrolidine-1-carbonyl) Cyclopropane-1-carboxamide : This research outlines a high-yield synthetic method for a compound structurally related to this compound. The synthesis involves multi-step nucleophilic substitution and ester hydrolysis (Zhou et al., 2021).
Inhibitors of NF-kappaB and AP-1 Gene Expression : Structurally similar compounds to this compound have been investigated as inhibitors of NF-kappaB and AP-1 transcription factors. These studies focus on improving oral bioavailability and potential gastrointestinal permeability (Palanki et al., 2000).
Synthesis of Schiff's Bases and Azetidinones : N′-[(1Z)-(Substituted aromatic) methylidene] pyridine-4-carbohydrazides and N-[3-chloro-2-(substituted aromatic)-4-oxoazetidin-1-yl]pyridine-4-carboxamides, structurally related to the target compound, have been synthesized and shown antidepressant and nootropic activities (Thomas et al., 2016).
Solvent-Free Synthesis and Spectral Linearity Studies : Research on derivatives of this compound, specifically (E)-2-(substituted benzylideneamino)-N-(3-chloro-4-fluorophenyl)-hexahydro-2H-cyclopenta[b]thiophene-3-carboxamide, demonstrated solvent-free synthesis and spectral linearity. These studies provide insights into the effects of substituents on spectral group absorptions (Thirunarayanan & Sekar, 2013).
Properties
IUPAC Name |
N-(3-chloro-4-fluorophenyl)pyrrolidine-3-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12ClFN2O/c12-9-5-8(1-2-10(9)13)15-11(16)7-3-4-14-6-7/h1-2,5,7,14H,3-4,6H2,(H,15,16) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YHUIQNBEKKLKEL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC1C(=O)NC2=CC(=C(C=C2)F)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12ClFN2O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.68 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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